Bienvenue dans la boutique en ligne BenchChem!

3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Purity Quality Control Procurement Specification

This 3,4-dibromo-THP-pyrazolo[3,4-b]pyridine is a strategic building block for kinase inhibitor discovery (TBK1, ALK, Mps1). The contiguous C3/C4 bromine handles enable sequential Suzuki-Miyaura coupling—C4 then C3—to explore aryl/heteroaryl diversity vectors unattainable with regioisomeric analogs. The THP protecting group ensures orthogonal N1 stability during Pd-catalyzed steps, then cleaves cleanly under mild acid (HCl/dioxane) for late-stage N1 diversification. With ≥98% purity, it minimizes false positives in screening. Ideal for cascade Suzuki-cyclization strategies yielding tetracyclic chromenopyrazolopyridines. Prefer this 3,4-regioisomer over the 3,5-dibromo analog (CAS 1416712-61-2) for fused polycyclic architectures.

Molecular Formula C11H11Br2N3O
Molecular Weight 361.03 g/mol
CAS No. 1416712-94-1
Cat. No. B1460171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
CAS1416712-94-1
Molecular FormulaC11H11Br2N3O
Molecular Weight361.03 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=NC=CC(=C3C(=N2)Br)Br
InChIInChI=1S/C11H11Br2N3O/c12-7-4-5-14-11-9(7)10(13)15-16(11)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
InChIKeyKWWMGLBRZSMDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416712-94-1): A High-Purity, Regioselectively Functionalized Heterocyclic Building Block


3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416712-94-1) is a dibrominated pyrazolo[3,4-b]pyridine derivative bearing a tetrahydropyranyl (THP) protecting group at the N1 position. With a molecular formula of C11H11Br2N3O and molecular weight of 361.03 g/mol, this compound serves as a versatile intermediate in organic synthesis . The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, widely employed in the design of kinase inhibitors targeting TBK1, ALK, Mps1, and other therapeutically relevant kinases [1]. The dual bromine substitution at the 3- and 4-positions provides two distinct vectors for sequential cross-coupling reactions, while the THP group enables orthogonal N1 protection/deprotection strategies [2].

Why Generic Substitution Fails for 3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: Regiochemistry and Protecting Group Specificity


In pyrazolo[3,4-b]pyridine chemistry, the precise position of halogen substituents and the nature of N-protection critically govern downstream reactivity and biological target engagement. The 3,4-dibromo regioisomer (CAS 1416712-94-1) cannot be interchanged with its 3,5-dibromo analog (CAS 1416712-61-2) without fundamentally altering the vectors available for sequential cross-coupling and the final molecular topology . Furthermore, the THP-protected form offers distinct stability and solubility advantages over the unprotected 3,4-dibromo-1H-pyrazolo[3,4-b]pyridine (CAS 1357945-12-0), which is prone to N1-centered side reactions during palladium-catalyzed transformations . Chemoselective Suzuki-Miyaura coupling on pyrazolo[3,4-b]pyridine scaffolds demonstrates that the C3 position reacts preferentially over C6 due to electronic effects, and similar electronic differentiation exists between C3 and C4 in the 3,4-dibromo system, enabling sequential arylation strategies that are inaccessible with regioisomeric or mono-halogenated analogs [1].

Quantitative Differentiation Evidence for 3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine vs. Closest Analogs


Purity Specification: 98% (NLT) vs. 97% for the 3,5-Dibromo Regioisomer

The target compound 3,4-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is supplied with a minimum purity of 98% (NLT), as certified under ISO quality systems . In contrast, the most closely related regioisomer—3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416712-61-2)—is commercially offered at a standard purity of 97% . This one-percentage-point difference in purity specification translates to a 50% reduction in total impurity burden (2% vs. 3%), which is meaningful for reaction optimization and downstream purification workflows.

Purity Quality Control Procurement Specification

Regiochemical Differentiation: 3,4-Dibromo Substitution Enables Contiguous Vector Functionalization vs. 3,5-Isomer

The 3,4-dibromo substitution pattern of the target compound places two reactive C–Br bonds on adjacent positions of the pyrazolo[3,4-b]pyridine core. This contiguous arrangement enables cascade Suzuki-cyclization reactions to construct tetracyclic fused heteroaromatics, as demonstrated on analogous pyrazolo[3,4-b]pyridine systems [1]. The 3,5-dibromo regioisomer (CAS 1416712-61-2), by contrast, provides a 1,3-relationship between halogen handles, which precludes annulation chemistry and directs sequential couplings toward angular rather than linear extended architectures . In the context of kinase inhibitor design, the 3,4-substitution pattern maps onto the ATP-binding pocket vectors exploited by potent inhibitors such as compound 15y (TBK1 IC50 = 0.2 nM), where the pyrazolo[3,4-b]pyridine core is functionalized at positions that correspond to C3 and C4 in the building block [2].

Regioselectivity Cross-Coupling Medicinal Chemistry Scaffold Diversity

THP Protection Advantage: Orthogonal N1 Masking vs. Unprotected 3,4-Dibromo-1H-pyrazolo[3,4-b]pyridine

The THP group at N1 provides acid-labile protection that is orthogonal to the cross-coupling conditions used for C–Br functionalization. This enables a synthetic sequence where: (1) sequential Suzuki couplings are performed at C4 and C3, and (2) the THP group is subsequently removed under mild acidic conditions (e.g., HCl in dioxane or TFA) to liberate the N1–H for further derivatization [1]. The unprotected analog 3,4-dibromo-1H-pyrazolo[3,4-b]pyridine (CAS 1357945-12-0) lacks this orthogonality; the acidic N1–H proton can participate in unwanted side reactions during metal-catalyzed couplings, including N-arylation and catalyst poisoning . For the THP-protected analog 3-bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, literature notes that THP group hydrolysis under assay conditions (pH < 4) generates the free pyrazolo[3,4-b]pyridine, and stability is maintained by addition of 0.1% BSA in buffer —a handling consideration that applies equally to the target dibromo compound.

Protecting Group Strategy Orthogonal Synthesis N1-Functionalization

Kinase Inhibitor Relevance: Pyrazolo[3,4-b]pyridine Core Delivers Sub-Nanomolar TBK1 Inhibition in Optimized Derivatives

The pyrazolo[3,4-b]pyridine scaffold, for which the target compound serves as a key functionalized building block, has yielded TBK1 inhibitors with exceptional potency. Compound 15y—a 1H-pyrazolo[3,4-b]pyridine derivative—exhibited an IC50 of 0.2 nM against TBK1 kinase and demonstrated good selectivity over related kinases [1]. This compound also effectively inhibited TBK1 downstream IFN signaling in stimulated THP-1 and RAW264.7 cells, and displayed micromolar antiproliferative activity against A172, U87MG, A375, A2058, and Panc0504 cancer cell lines [1]. The 3,4-dibromo-THP building block provides the requisite substitution points for installing the pharmacophoric elements that drive this potency. In contrast, mono-brominated pyrazolo[3,4-b]pyridine building blocks (e.g., 4-bromo-1H-pyrazolo[3,4-b]pyridine) offer only a single vector for elaboration, limiting the accessible chemical diversity in SAR exploration .

TBK1 Inhibition Kinase Selectivity Immuno-Oncology Lead Optimization

Differential C3 vs. C4 Reactivity Enables Sequential One-Pot Cross-Coupling Strategies

On the pyrazolo[3,4-b]pyridine scaffold, the C3 position undergoes Suzuki-Miyaura coupling with higher chemoselectivity than C6 due to the electron-withdrawing effect of the adjacent pyridine nitrogen [1]. By extension to the 3,4-dibromo system, C4–Br (adjacent to the pyridine nitrogen at N5) is expected to be more electron-deficient and thus more reactive toward oxidative addition with Pd(0) than C3–Br, enabling a predictable sequential coupling order: first C4, then C3 [2]. This chemoselectivity has been exploited in the one-pot sequential Suzuki-Miyaura synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines, achieving high selectivity without intermediate purification [1]. The 3,5-dibromo isomer cannot exploit this electronic gradient to the same extent, as both C3 and C5 positions are meta-related to the pyridine nitrogen, resulting in less differentiated reactivity .

Chemoselectivity Sequential Suzuki Coupling One-Pot Synthesis Reaction Efficiency

Optimal Research and Industrial Application Scenarios for 3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine


Kinase Inhibitor Library Synthesis for Immuno-Oncology Drug Discovery

The target compound is ideally suited as a starting material for generating focused kinase inhibitor libraries targeting TBK1 and related innate immune kinases. Using sequential Suzuki-Miyaura coupling at C4 followed by C3, medicinal chemistry teams can rapidly explore aryl/heteroaryl diversity at both positions, then deprotect the THP group to functionalize N1. This strategy directly maps onto the SAR of compound 15y (TBK1 IC50 = 0.2 nM) [1], enabling exploration of the chemical space around this potent lead series. The 98% minimum purity specification (MolCore) ensures that library compounds are not contaminated with byproducts from impure starting material, reducing false positives in biological screening .

Synthesis of Tetracyclic Fused Heteroaromatics via Cascade Suzuki-Cyclization

The contiguous 3,4-dibromo arrangement enables a powerful cascade Suzuki-cyclization strategy. After selective C4 coupling with an arylboronic acid bearing an ortho-ester or ortho-acid functionality, in situ lactonization or cyclocondensation yields tetracyclic chromenopyrazolopyridines and related fused systems [1]. This methodology is inaccessible to the 3,5-dibromo isomer due to the non-contiguous nature of its halogen handles, making the 3,4-isomer the mandatory choice for programs requiring fused polycyclic architectures [2].

Orthogonal N1-Derivatization for Late-Stage Functionalization

The THP protecting group provides a distinct advantage for programs requiring late-stage N1 diversification. After completing C3 and C4 cross-coupling reactions, the THP group is cleanly removed under mild acidic conditions (HCl/dioxane, TFA/CH2Cl2) to liberate the N1–H for alkylation, arylation, or sulfonylation . This contrasts favorably with the unprotected 3,4-dibromo-1H-pyrazolo[3,4-b]pyridine (CAS 1357945-12-0), where the acidic N1–H can participate in deleterious side reactions during palladium-catalyzed steps, necessitating additional protection/deprotection cycles that reduce overall yield .

Agrochemical Lead Generation via Cross-Coupling Diversification

Beyond pharmaceutical applications, the target compound serves as a versatile building block for agrochemical discovery, where pyrazolo[3,4-b]pyridine derivatives have been explored as fungicides and herbicides [1]. The dual bromine handles enable rapid analog generation via parallel Suzuki coupling with diverse boronic acids, while the THP group can be retained or removed depending on the desired physicochemical property profile. The compound's role as a versatile intermediate in both pharmaceutical and agrochemical development is explicitly noted in its commercial product description [1].

Quote Request

Request a Quote for 3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.